molecular formula C₁₆H₁₉NO₂ B1140365 (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one CAS No. 147406-85-7

(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one

Cat. No. B1140365
CAS RN: 147406-85-7
M. Wt: 257.33
InChI Key:
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Description

The study of tricyclic compounds, particularly those incorporating azatricyclo and oxatricyclo structures, provides significant insights into the synthesis and properties of complex organic molecules. These compounds are of interest due to their unique molecular architectures and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of complex tricyclic compounds often involves multi-step processes, including selective reduction, aminomethylation, and cyclization reactions. For instance, the preparation of dinitro-oxa-azatricyclo dodecanones from anionic adducts demonstrates the intricacy of synthesizing such molecules (Atroshchenko et al., 2005).

Molecular Structure Analysis

Crystallographic studies reveal the tricyclic systems often contain rings in chair or boat conformations with equatorial substituents, highlighting the geometric preferences that influence the molecule's reactivity and physical properties. The analysis of compounds like 9-Methyl-8,11,12-trioxatricyclo dodeca-trien-10-one provides insight into the structural features critical for stability and reactivity (Eilers, Bach, & Fröhlich, 1998).

Chemical Reactions and Properties

Chemical transformations, such as base-promoted rearrangements and photocyclizations, play a crucial role in the synthesis and modification of tricyclic compounds. These reactions enable the introduction of functional groups and the formation of new ring systems, as demonstrated in the synthesis of oxatricyclo and azatricyclo derivatives (Marchand & Chou, 1975).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are influenced by the compound's molecular structure. X-ray crystallography provides detailed information on the arrangement of atoms within the crystal lattice and helps predict the physical properties based on molecular geometry.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are determined by the functional groups present and the overall molecular architecture. Studies on compounds like 6-trichloromethyl-9-oxa-5-azatricyclo[6.2.1.01,5]undecan-10-one shed light on the chemical behavior of tricyclic compounds (Yang, Sun, & Zhu, 2011).

Scientific Research Applications

Conformational Analysis and Synthesis

A key application area of this compound and its related structures is in the synthesis and conformational analysis of constrained dipeptide surrogates. These structures have been explored for their potential to study conformation-activity relationships in biologically active peptides. For example, Cluzeau and Lubell (2004) synthesized methyl 9-oxo-8-(N-(Boc)-amino)-4-phenyl-1-azabicyclo[4.3.0]nonane carboxylates, which are related to the compound , to serve as novel constrained Ala-Phe dipeptide surrogates (Cluzeau & Lubell, 2004).

Structural Elucidation and Synthesis of Chiral Compounds

Another important application is in the synthesis of chiral compounds, which are crucial in various fields including drug development. Görgen et al. (1989) synthesized chiral 12-phenyl(2H)dodecanoic acids, which share structural similarities with the compound . Their work provided insights into the stereochemical course of biosynthesis in plants and insects (Görgen, Boland, Preiss, & Simon, 1989).

Development of Novel Heterocyclic Systems

Compounds with similar structures are used in creating new heterocyclic systems. Donchak et al. (1984) investigated the interaction of 1-aryl-3-R-3-(2′-oxo-cycloalkyl)-1-propanones, closely related to the compound , with bifunctional nucleophiles. This led to the formation of derivatives of 1,9a-tetra(tri)-methylene-9-oxa(aza)-4a-aza-1,2,4a,9a-tetrahydrofluorene, demonstrating the compound's relevance in heterocyclic chemistry (Donchak, Saverchenko, Kaminskii, & Tilichenko, 1984).

Photolysis and Rearrangement Studies

The compound and its analogs are also significant in studies involving photolysis and rearrangement. Nakazawa et al. (1988) explored the ethanol solution of 12-oxatricyclo[7.2.1.02,8]dodeca-2(8),3,6,10-tetraen-5-one, related to the query compound, under irradiation. This resulted in the formation of 8H-3-oxaheptalen-8-one, showcasing the compound's utility in photochemical studies (Nakazawa, Ishihara, Jinguji, Yamaguchi, Yamochi, & Murata, 1988).

Applications in Electrocatalytic Oxidation Studies

This compound's framework is also instrumental in electrocatalytic oxidation studies. Kashiwagi et al. (1999) used a chiral nitroxyl radical structurally related to this compound in the electrooxidation of (R)- and (S)-1-phenylethanol, demonstrating its application in chiral discrimination in electrocatalysis (Kashiwagi, Uchiyama, Kurashima, Kikuchi, & Anzai, 1999).

properties

IUPAC Name

(2R,6R,8R,12S)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16-14-9-12-7-4-8-13(12)17(14)15(10-19-16)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYUWXJPBSIHKT-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3C(=O)OCC(N3C2C1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H]3C(=O)OC[C@@H](N3[C@@H]2C1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652441
Record name (4S,5aR,8aR,9aR)-4-Phenyloctahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazin-1(5aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one

CAS RN

147406-85-7
Record name (4S,5aR,8aR,9aR)-4-Phenyloctahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazin-1(5aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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